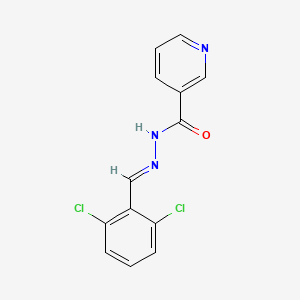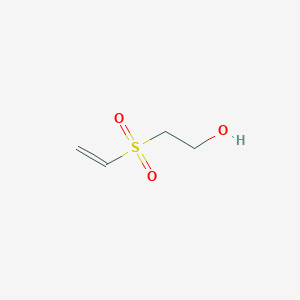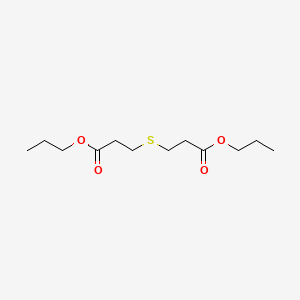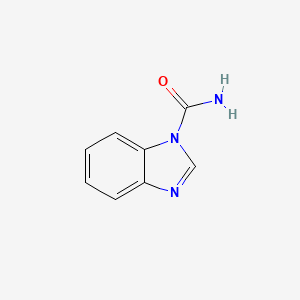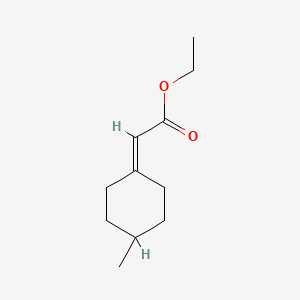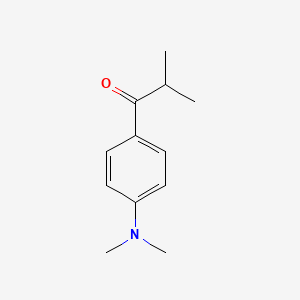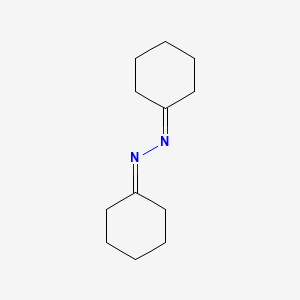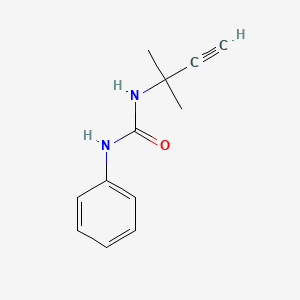
4-Methyl-2-propyl-1,3-dioxolane
Übersicht
Beschreibung
4-Methyl-2-propyl-1,3-dioxolane is a chemical compound with the molecular formula C7H14O2 . Its molecular weight is 130.1849 . It is also known by other names such as 1,3-Dioxolane, 4-methyl-2-propyl, cis and 1,3-Dioxolane, 4-methyl-2-propyl, trans .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Glycerin Carbonate-Based Intermediates
4-Methyl-2-propyl-1,3-dioxolane derivatives are used in the synthesis of glycerin carbonate-based intermediates. For instance, a new synthesis involving 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was achieved by Williamson ether synthesis from 4-(hydroxymethyl)-1,3-dioxolan-2-one. These intermediates are vital in producing polyhydroxyurethanes without isocyanate by step growth polyaddition. The synthesized polyhydroxyurethanes exhibited glass transition temperatures ranging from −31 °C to −14 °C, molecular weights from 7,000 g/mol to 9,000 g/mol, and degradation temperatures for 5% of weight loss between 227 °C and 250 °C (Benyahya et al., 2011).
2. Preparation of Methyl Vinyl Ketone Equivalents
The compound is used in the preparation of various chemical structures, including 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. These structures are significant as methyl vinyl ketone equivalents, demonstrating the versatility of this compound in organic synthesis and chemical modification (Petroski, 2002).
3. Enhancing Dielectric and Optical Anisotropy
In the field of liquid crystal technology, derivatives of this compound have been used to enhance dielectric anisotropy and birefringence. The introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly increases their positive dielectric anisotropy and birefringence. This application is vital for developing advanced liquid crystal displays and other optical devices (Chen et al., 2015).
4. Development of Degradable Copolymers
The compound is instrumental in creating degradable copolymers. For example, 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) was used as a controlling comonomer in nitroxide-mediated polymerization with oligo(ethylene glycol) methyl ether methacrylate to produce well-defined and degradable copolymers. The level of ester group incorporation controlled the reductions in molecular weight upon hydrolysis, demonstrating the potential of these compounds in developing environmentally friendly materials (Delplace et al., 2015).
5. Fungicidal and Herbicidal Activities
Novel dioxolane ring compounds, including those derived from this compound, have shown promising fungicidal and herbicidal activities. These compounds were effective against various phytopathogens and plants, indicating their potential use in agricultural pest management (Min et al., 2022).
Safety and Hazards
The safety data sheet for 2-Propyl-4-methyl-1,3-dioxolane, a mixture of isomers, provides some safety and hazard information. It is classified as a flammable liquid (Category 3, H226) and can cause serious eye irritation (Category 2A, H319) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools .
Eigenschaften
IUPAC Name |
4-methyl-2-propyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7-8-5-6(2)9-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTYJFJOOTWPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCC(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863372 | |
| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4352-99-2 | |
| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-propyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 4-methyl-2-propyl-1,3-dioxolane?
A1: this compound is an acetal, a class of compounds often used as protecting groups for carbonyl compounds in organic synthesis. Its synthesis has been achieved with impressive yields exceeding 90% using heterogeneous catalysts like phosphotungstic acid supported on active carbon . This method offers a potentially greener alternative to traditional acetal synthesis methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



